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molecular formula C14H20O2 B1589717 2-Methyl-2-adamantyl acrylate CAS No. 249562-06-9

2-Methyl-2-adamantyl acrylate

Cat. No. B1589717
M. Wt: 220.31 g/mol
InChI Key: YRPLSAWATHBYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06222061B1

Procedure details

20 2-methyl-2-adamantyl acrylate (44 g, 0.2 mol) was dissolved in 250 ml of THF, cyclopentadiene (20 g, 0.3 mol) was added slowly thereto at 0° C. and then the reaction temperature was raised to about 50° C. Then, the reaction was stirred for about 20 hours. After completion of the reaction, excess THF was removed using a rotary evaporator and then neutralized with dilute sulfuric acid. Then, the resultant product was extracted using diethyl ether and dried over magnesium sulfate. The obtained crude product was vacuum-distilled to yield the desired compound of viscous colorless liquid (yield: 90%) FIGS. 1 and 2 are NMR and FT-IR spectrums of the compound.
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]1([CH3:16])[CH:13]2[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:15][CH:7]1[CH2:8]3)[CH2:12]2)(=[O:4])[CH:2]=[CH2:3].[CH:17]1[CH2:21][CH:20]=[CH:19]C=1.[CH2:22]1COCC1>>[CH:3]12[CH2:22][CH:21]([CH:20]=[CH:19]1)[CH2:17][CH:2]2[C:1]([O:5][C:6]1([CH3:16])[CH:7]2[CH2:15][CH:11]3[CH2:10][CH:9]([CH2:14][CH:13]1[CH2:12]3)[CH2:8]2)=[O:4]

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
C(C=C)(=O)OC1(C2CC3CC(CC1C3)C2)C
Name
Quantity
250 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C1=CC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
Then, the reaction was stirred for about 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
Then, the resultant product was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The obtained crude product
DISTILLATION
Type
DISTILLATION
Details
was vacuum-distilled

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C12C(CC(C=C1)C2)C(=O)OC2(C1CC3CC(CC2C3)C1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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